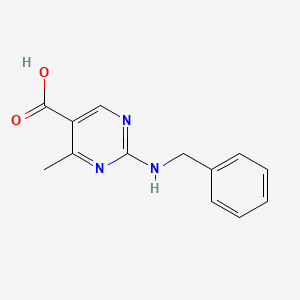

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid

Description

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 857410-55-0 | |

| SMILES | O=C(C1=CN=C(NCC2=CC=CC=C2)N=C1C)O | |

| InChI Key | MFCD09439072 | |

| Synonyms | SCHEMBL4769384, AKOS005138183 |

Historical Context and Discovery

The compound belongs to the pyrimidine carboxylic acid family, which gained prominence in the mid-20th century due to their roles in pharmaceuticals and agrochemicals. While its specific discovery timeline is not well-documented, its synthesis aligns with methodologies developed for pyrimidine derivatives, particularly those involving:

- Condensation reactions : Combining benzylamine with pre-functionalized pyrimidine intermediates.

- Carboxylic acid introduction : Via hydrolysis of nitriles or oxidation of alcohols.

Its structural analogs, such as 4-methylpyrimidine-5-carboxylic acid (CAS: 14922219), have been studied for biological activities, suggesting a research focus on modifying pyrimidine cores for drug discovery.

Structural Characteristics and Isomerism

Core Structure:

The pyrimidine ring provides a planar, aromatic framework with delocalized π-electrons , enhancing stability. Key substituents influence electronic distribution and reactivity:

Isomerism:

Hydrogen Bonding and Reactivity:

| Site | Bond Type | Role in Reactivity |

|---|---|---|

| NH (benzylamino) | Hydrogen donor | Participates in base pairing or coordination |

| COOH (carboxylic acid) | Hydrogen donor/acceptor | Facilitates solubility in polar solvents |

The compound’s planar structure and functional groups make it a versatile scaffold for further chemical modifications, such as amide formation or metal complexation.

Properties

IUPAC Name |

2-(benzylamino)-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-9-11(12(17)18)8-15-13(16-9)14-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,17,18)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLBDYTXAHBWRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid typically involves the condensation of benzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-methylpyrimidine-5-carboxylic acid with benzylamine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring facilitates SNAr reactions at positions activated by the methyl and carboxylic acid groups.

Key Reaction Example :

Reaction with substituted benzylamines under basic conditions yields 5-benzylamino derivatives.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DIPEA, NMP, 100°C, 1–2 h | Pyrimido[4,5-c]quinoline methyl ester | 42–92% |

Mechanism :

-

Deprotonation of the benzylamine by DIPEA.

-

Nucleophilic attack at the C5 position of the pyrimidine ring.

-

Elimination of the leaving group (e.g., chloride) to restore aromaticity.

Hydrolysis Reactions

The carboxylic acid ester moiety undergoes hydrolysis under alkaline conditions.

Key Reaction Example :

LiOH-mediated ester hydrolysis in methanol converts methyl esters to free carboxylic acids.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiOH, MeOH, 45–90°C, 4–15 h | 5-Benzylamino pyrimidine carboxylic acid | 85–92% |

Notes :

-

Hydrolysis efficiency depends on steric hindrance from the benzylamino group.

-

Prolonged heating (>12 h) may lead to decarboxylation side reactions.

Radical-Mediated Functionalization

The benzylamino group participates in radical cyclization reactions, particularly with activated alkenes.

Key Reaction Example :

Aminyl radical intermediates generated via homolytic cleavage undergo 5-exo or 6-endo cyclization.

| Reagents/Conditions | Major Product | Minor Product | Source |

|---|---|---|---|

| AIBN, tert-butyl malonate, Δ | Pyrrolizidine derivatives | Benzylic radical adducts |

Mechanism :

-

Homolytic cleavage of the N–H bond forms an aminyl radical.

-

Radical addition to alkenes generates stabilized intermediates.

-

Cyclization yields five- or six-membered heterocycles.

Oxidation

The pyrimidine ring and benzylamino group are susceptible to oxidation:

-

Pyrimidine ring : Forms N-oxides with H2O2 or KMnO4.

-

Benzylamino group : Oxidizes to nitro or carbonyl derivatives under strong conditions (e.g., CrO3).

Reduction

-

Carboxylic acid : LiAlH4 reduces the –COOH group to –CH2OH.

-

Pyrimidine ring : Catalytic hydrogenation (H2/Pd-C) partially saturates the ring.

Acid-Base Reactivity

The compound participates in pH-dependent equilibria:

-

Carboxylic acid : Deprotonates at pH > 4.2 (pKa ≈ 3.8–4.5).

-

Benzylamino group : Protonates at pH < 8.1 (pKa ≈ 7.9–8.3).

Applications :

-

pH-sensitive drug delivery systems exploit this dual ionization behavior.

-

Chelation with metal ions (e.g., Fe³⁺, Cu²⁺) occurs via the deprotonated carboxylate and amino groups.

Comparative Reactivity with Analogues

| Reaction Type | 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid | 4-Methylpyrimidine-5-carboxylic acid |

|---|---|---|

| SNAr Reactivity | Enhanced (C5 activated by –NHBn) | Low (no activating group) |

| Radical Cyclization | High (aminyl radical stability) | Not observed |

| Hydrolysis Rate (ester) | Slower (steric hindrance from –NHBn) | Faster |

Mechanistic Insights from Structural Studies

-

X-ray crystallography of related pyrimidoquinoline inhibitors reveals that the benzylamino group engages in π-π stacking and hydrogen bonding with biological targets like CSNK2A .

-

Substituents at the ortho, meta, or para positions of the benzylamino group modulate reactivity:

-

Electron-withdrawing groups (e.g., –NO2) reduce nucleophilicity.

-

Bulky groups (e.g., –CF3) hinder radical cyclization.

-

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine, including 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid, exhibit notable antimicrobial properties. For instance, a study demonstrated that certain pyrimidine derivatives showed comparable efficacy to standard antibiotics against Escherichia coli and other pathogens. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl group can enhance antimicrobial potency .

2. Anti-inflammatory Properties

Pyrimidine derivatives have been shown to inhibit inflammatory mediators such as COX-2 and nitric oxide synthase. In vitro studies revealed that compounds similar to this compound could significantly suppress COX-2 activity, indicating potential use in treating inflammatory diseases .

3. Cancer Research

Recent findings have highlighted the potential of pyrimidine derivatives in cancer therapy. Case studies involving structural analogues of this compound have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cancer progression is under investigation .

Agricultural Applications

1. Plant Growth Regulation

Recent studies have demonstrated the effectiveness of this compound as a plant growth regulator. When applied to sugar beet seeds, it significantly improved germination rates and seedling vigor compared to untreated controls. The compound exhibited auxin-like activity, promoting root development and stress resistance under adverse conditions .

2. Stress Resistance in Plants

The compound has been identified as a potential stress protectant for crops facing abiotic stresses such as drought and salinity. Experimental treatments with the compound resulted in enhanced physiological responses, including increased chlorophyll content and improved water retention capabilities in plants .

Comparative Data Table

The following table summarizes the applications and effects of this compound across different fields:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

4-Methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic Acid

- Structure: Replaces the benzylamino group at the 2-position with a piperidine ring.

- Applications: Like the benzylamino analog, it is used as a flame retardant but may exhibit reduced aromatic π-π stacking interactions due to the absence of a benzyl group .

4-Methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic Acid

5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic Acid

- Structure : Features a bromine atom at the 5-position and a methylsulfonyl group at the 2-position.

- Properties: Bromine enhances molecular weight (218.01 g/mol) and electron-withdrawing effects, altering reactivity in cross-coupling reactions. The methylsulfonyl group increases oxidative stability compared to amino substituents .

Functional Analogs in Heterocyclic Chemistry

2-(Substituted Benzylamino)-4-methylthiazole-5-carboxylic Acid Derivatives

- Structure: Replaces the pyrimidine core with a thiazole ring while retaining the benzylamino and carboxylic acid groups.

- Properties: Thiazole derivatives exhibit distinct electronic profiles due to sulfur’s polarizability. These compounds are potent xanthine oxidase inhibitors (IC₅₀ values in the nanomolar range) and free radical scavengers, unlike pyrimidine-based analogs, which prioritize flame-retardant applications .

2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic Acid

- Structure : Features a 4-methoxyphenyl group at the 2-position and a pyridine ring at the 4-position.

- Properties: Increased aromaticity and planar structure enhance binding to biological targets (e.g., kinases) but reduce thermal stability compared to the benzylamino analog .

Key Research Findings

Flame Retardancy: Pyrimidine-5-carboxylic acids with amino substituents (e.g., benzylamino, piperidine) show superior flame-retardant efficiency in plant-based polymers compared to sulfonyl or brominated derivatives, likely due to nitrogen’s gas-phase radical quenching .

Enzyme Inhibition: Thiazole analogs with benzylamino groups exhibit 10-fold higher xanthine oxidase inhibition than pyrimidine-based compounds, attributed to the thiazole ring’s electron-deficient nature enhancing active-site interactions .

Reactivity : Brominated pyrimidine derivatives (e.g., 5-bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid) are preferred intermediates in Suzuki-Miyaura cross-coupling reactions due to bromine’s leaving-group ability .

Biological Activity

2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid is a compound that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

The compound's structure features a pyrimidine ring substituted with a benzylamino group and a carboxylic acid moiety. This configuration is significant as it influences the compound's interaction with biological targets.

2. Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values suggest moderate antibacterial properties, making it a candidate for further development in antimicrobial therapies .

- Antitumor Activity : In vitro studies have demonstrated cytostatic effects against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia). The IC50 values for these cell lines indicate significant potential for anticancer applications .

- Growth Stimulant : Interestingly, this compound has been evaluated as a growth stimulant in plant species like Rhododendron ledebourii and Rhododendron smirnowii, showing effectiveness at low concentrations (0.05% and 0.1%) .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, some proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation. For instance, its structural similarity to known inhibitors suggests potential interactions with targets involved in DNA synthesis or cellular signaling pathways .

- Cell Cycle Arrest : Studies have indicated that derivatives of pyrimidine compounds can induce cell cycle arrest in cancer cells, leading to apoptosis. The presence of the benzylamino group may enhance this effect by facilitating better binding to target proteins .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 22.9 |

| Staphylococcus aureus | 16.7 |

| Pseudomonas aeruginosa | 13.4 |

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 58 |

| CEM | 13 |

5. Case Studies

- Case Study on Antibacterial Activity : A study evaluated the antibacterial properties of various pyrimidine derivatives, including this compound, demonstrating significant inhibition against Gram-positive and Gram-negative bacteria with a focus on its potential as a lead compound in antibiotic development .

- Case Study on Antitumor Effects : Another investigation into the cytotoxic effects on murine leukemia cells revealed that compounds similar to this compound exhibited promising results in inhibiting cell proliferation, suggesting further exploration for cancer therapeutics .

6. Conclusion

The compound this compound shows considerable promise due to its diverse biological activities, particularly in antimicrobial and antitumor applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for therapeutic use.

Future studies should focus on:

- Detailed pharmacokinetic profiling.

- Structure-activity relationship (SAR) studies to enhance potency.

- Clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-(Benzylamino)-4-methylpyrimidine-5-carboxylic acid, and how can low yields be addressed?

- Methodological Answer : Multi-step synthesis routes for pyrimidine derivatives often suffer from low yields (2–5%) due to competing side reactions . To optimize, consider:

- Stepwise Intermediate Analysis : Monitor reaction progress using HPLC or LC-MS to identify bottlenecks (e.g., unstable intermediates).

- Alternative Reagents : Replace chlorination agents like POCl₃ with milder alternatives (e.g., NCS) to reduce side-product formation .

- Catalytic Systems : Explore Pd-catalyzed coupling for benzylamino group introduction to improve regioselectivity.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for analogous pyrimidines (e.g., δ ~8.2 ppm for pyrimidine protons) .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ expected at m/z 274.3) and fragment patterns against synthetic intermediates.

- X-ray Crystallography : Use single-crystal diffraction (if available) to resolve ambiguities in substituent positioning .

Q. What purification strategies are recommended for removing common byproducts (e.g., unreacted benzylamine or methylpyrimidine intermediates)?

- Methodological Answer :

- Recrystallization : Exploit solubility differences in ethanol/water mixtures, leveraging polarity from the carboxylic acid group.

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc → EtOAc:MeOH) to separate structurally similar impurities .

- Ion-Exchange Resins : Target residual amines via acidic resin beds (pH 4–5).

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinase Inhibition Assays : Test against tyrosine kinase isoforms (e.g., EGFR) using fluorescence polarization .

- Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and binding modes of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to model intermediates and transition states, identifying energetically favorable pathways .

- Docking Simulations : Employ AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets), prioritizing residues for mutagenesis validation .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., buffer pH, ATP concentration) to minimize variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled datasets, identifying outliers or confounding variables (e.g., solvent effects).

Q. What strategies improve regioselectivity during functionalization of the pyrimidine ring (e.g., introducing substituents at C4 vs. C5)?

- Methodological Answer :

- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct electrophilic substitution to C4 .

- Microwave-Assisted Synthesis : Enhance kinetic control via rapid heating, favoring less thermodynamically stable products .

Q. What challenges arise during scale-up from milligram to gram synthesis, and how can reactor design mitigate them?

- Methodological Answer :

- Heat Management : Use flow reactors with precise temperature control to prevent exothermic runaway reactions .

- Mixing Efficiency : Optimize impeller design in batch reactors to ensure homogeneity in viscous reaction mixtures .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in aqueous or acidic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.